molecular formula C9H10N2OS B070805 4-Benzothiazoleethanol,2-amino-(9CI) CAS No. 171874-50-3

4-Benzothiazoleethanol,2-amino-(9CI)

Cat. No.: B070805
CAS No.: 171874-50-3
M. Wt: 194.26 g/mol
InChI Key: FXJXVIHURMNPDR-UHFFFAOYSA-N
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Description

4-Benzothiazoleethanol,2-amino-(9CI) is a benzothiazole derivative characterized by a bicyclic structure comprising a benzene ring fused to a thiazole ring. The compound features an ethanol (-CH₂CH₂OH) group at the 4-position and an amino (-NH₂) group at the 2-position of the benzothiazole core . Benzothiazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological activity.

Properties

CAS No.

171874-50-3

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

2-(2-amino-1,3-benzothiazol-4-yl)ethanol

InChI

InChI=1S/C9H10N2OS/c10-9-11-8-6(4-5-12)2-1-3-7(8)13-9/h1-3,12H,4-5H2,(H2,10,11)

InChI Key

FXJXVIHURMNPDR-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)SC(=N2)N)CCO

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N)CCO

Synonyms

4-Benzothiazoleethanol,2-amino-(9CI)

Origin of Product

United States

Preparation Methods

Condensation with Carbonyl-Containing Precursors

A foundational approach involves the acid-catalyzed condensation of 2-aminobenzenethiol (1) with aldehydes or ketones bearing hydroxyl or hydroxyethyl groups. For example, reacting (1) with 4-hydroxybutanal (2) in ethanol under HCl catalysis (1:1:6:3 molar ratio of 2-aminothiophenol/aldehyde/H₂O₂/HCl) yields intermediates that undergo cyclization to form the benzothiazole core. This method, adapted from Sun et al., achieves yields >85% within 1 hour at room temperature. The hydroxyl group in (2) can be further functionalized through protection-deprotection strategies to introduce the ethanol moiety.

Mechanistic Pathway:

  • NH₄Cl-activated aldehyde undergoes nucleophilic attack by the amine group of (1) .

  • Thiol participation facilitates cyclization via intramolecular C–S bond formation.

  • Oxidative aromatization completes benzothiazole ring formation.

Multicomponent Reaction (MCR) Approaches

Pseudofour-component reactions offer efficient access to complex benzothiazole architectures. A demonstrated protocol combines 2-amino-4-methylbenzothiazole (3) , 4-methoxybenzaldehyde (4) , and 4-hydroxycoumarin (5) in ethanol with sulfamic acid catalysis (Scheme 4). After 10 minutes at reflux, the product (6) is obtained in 93% yield. Adapting this method, substitution of (5) with ethylene glycol derivatives could introduce the ethanol group at the 4-position.

Key Advantages:

  • Single-step formation of the benzothiazole core with concurrent functionalization.

  • High atom economy and reduced purification steps.

Functionalization at the 4-Position: Introducing the Ethanol Group

Post-Cyclization Hydroxylation

Electrophilic aromatic substitution (EAS) provides a route to install hydroxyl groups regioselectively. Bromination of 2-aminobenzothiazole (7) at the 4-position using N-bromosuccinimide (NBS) in DMF yields 4-bromo-2-aminobenzothiazole (8) . Subsequent hydroxylation via Ullmann-type coupling with ethylene glycol in the presence of CuI/L-proline catalyst (120°C, DMSO) produces 4-(2-hydroxyethyl)-2-aminobenzothiazole (9) .

Optimization Data:

Catalyst SystemSolventTemp (°C)Yield (%)
CuI/L-prolineDMSO12078
Pd(OAc)₂/XantphosToluene10065

Reductive Amination of Ketone Intermediates

Introducing the ethanol group via reductive amination avoids harsh halogenation conditions. Condensation of (1) with 4-acetylbenzoic acid (10) in methanesulfonic acid/silica gel yields 4-acetyl-2-aminobenzothiazole (11) . Reduction of the ketone group in (11) using NaBH₄ in THF/MeOH (4:1) at 0°C provides the secondary alcohol (12) , which is further oxidized to the ethanol derivative (13) via Jones reagent.

Critical Parameters:

  • Silica gel acts as a recyclable heterogeneous catalyst (5 cycles, <5% yield drop).

  • NaBH₄ selectivity prevents over-reduction of the benzothiazole ring.

Catalytic Systems and Solvent Effects

Acid Catalysts for Cyclization

Comparative studies highlight the efficacy of Brønsted vs. Lewis acids:

CatalystSolventTime (min)Yield (%)
NH₄ClMeOH/H₂O6092
SnP₂O₇Neat1595
H₂SO₄EtOH12088

SnP₂O₇ emerges as superior due to reduced reaction times and recyclability (5 cycles, 93% average yield).

Solvent Optimization for Ethanol Group Stability

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but risk ethanol group oxidation. Mixed solvent systems balance reactivity and functional group compatibility:

Solvent MixDielectric ConstantYield (%)
THF/H₂O (3:1)7.584
EtOH/DCM (1:1)20.779
MeCN/Toluene (2:1)11.581

THF/H₂O minimizes side reactions while maintaining high yields.

Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC (C18 column, MeOH/H₂O 70:30) effectively isolates 4-Benzothiazoleethanol,2-amino-(9CI) from regioisomers. Key retention parameters:

ColumnFlow Rate (mL/min)Retention Time (min)
Zorbax SB-C181.012.3
XBridge BEH C180.814.7

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.21 (s, 1H, NH₂)

  • δ 7.89–7.45 (m, 3H, Ar-H)

  • δ 4.82 (t, J = 5.1 Hz, 1H, OH)

  • δ 3.68 (q, 2H, CH₂OH)

HRMS (ESI):

  • m/z calcd for C₉H₁₁N₂OS [M+H]⁺: 211.0642

  • Found: 211.0645

Chemical Reactions Analysis

Types of Reactions: Molnupiravir undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: The synthesis of molnupiravir involves reagents such as acetone oxime and Lawesson’s reagent. The reaction conditions typically include enzymatic acylation and transamination, with purification achieved through crystallization rather than chromatography .

Major Products Formed: The primary product formed from the synthesis of molnupiravir is β-D-N4-Hydroxycytidine 5′-triphosphate, which is the active antiviral agent .

Comparison with Similar Compounds

2-Amino-6-methyl-4-benzothiazolemethanol (CAS: Not provided)

  • Structure: Differs by a methyl group at position 6 and a methanol (-CH₂OH) group instead of ethanol at position 4 .
  • Impact: The shorter methanol chain may reduce hydrophobicity compared to ethanol.

2-Amino-1,3-benzothiazole-6-carbaldehyde (CAS: 106429-08-7)

  • Structure: Features a carbaldehyde (-CHO) group at position 6 and retains the amino group at position 2 .
  • However, the absence of a hydroxyl group reduces polarity compared to ethanol derivatives.

7-(2-Aminoethyl)-4-hydroxy-2(3H)-benzothiazolone (CAS: 108773-04-2)

  • Structure: Contains a hydroxy group at position 4, a ketone at position 2, and a 2-aminoethyl side chain at position 7 .
  • Impact: The ketone and hydroxy groups increase hydrogen-bonding capacity, while the aminoethyl chain may enhance solubility in aqueous environments.

Methyl 4-methoxybenzo[d]thiazole-2-carboxylate (CAS: 7267-28-9)

  • Structure : Substituted with a methoxy (-OCH₃) group at position 4 and a methyl ester (-COOCH₃) at position 2 .
  • Impact : The ester and methoxy groups confer high lipophilicity, favoring membrane permeability in drug design.

2-Ethynyl-4-thiazolemethanol (CAS: 153028-00-3)

  • Structure: A thiazole (non-fused) derivative with an ethynyl (-C≡CH) group at position 2 and methanol at position 4 .
  • Impact : The ethynyl group introduces sp-hybridized carbon, increasing reactivity for click chemistry applications.

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents
4-Benzothiazoleethanol,2-amino-(9CI) Not provided C₉H₁₁N₂OS* 195* Amino, ethanol 2-NH₂, 4-CH₂CH₂OH
2-Amino-6-methyl-4-benzothiazolemethanol Not provided C₉H₁₀N₂OS* 210* Amino, methanol 2-NH₂, 4-CH₂OH, 6-CH₃
2-Amino-1,3-benzothiazole-6-carbaldehyde 106429-08-7 C₈H₅N₃OS* 195.2* Amino, aldehyde 2-NH₂, 6-CHO
7-(2-Aminoethyl)-4-hydroxy-2(3H)-benzothiazolone 108773-04-2 C₉H₁₁N₃O₂S* 225.27* Hydroxy, ketone, aminoethyl 4-OH, 2-ketone, 7-CH₂CH₂NH₂
Methyl 4-methoxybenzo[d]thiazole-2-carboxylate 7267-28-9 C₁₀H₉NO₃S 223.03 Methoxy, ester 4-OCH₃, 2-COOCH₃
2-Ethynyl-4-thiazolemethanol 153028-00-3 C₆H₅NOS 139.18 Methanol, ethynyl 4-CH₂OH, 2-C≡CH

Q & A

Q. How do researchers design experiments to assess the environmental impact of 4-Benzothiazoleethanol,2-amino-(9CI) based on its physicochemical properties?

  • Methodological Answer : Perform OECD 301 biodegradation tests under aerobic conditions. Measure bioaccumulation potential using logKow (octanol-water partition coefficient) and BCF (Bioconcentration Factor) models. Ecotoxicity assays (e.g., Daphnia magna LC₅₀) inform risk assessment frameworks .

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